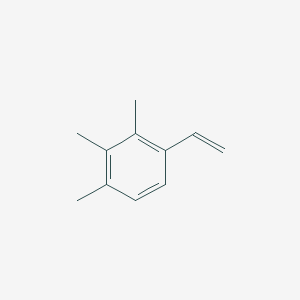

1-Ethenyl-2,3,4-trimethylbenzene

Description

Properties

CAS No. |

35074-19-2 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-ethenyl-2,3,4-trimethylbenzene |

InChI |

InChI=1S/C11H14/c1-5-11-7-6-8(2)9(3)10(11)4/h5-7H,1H2,2-4H3 |

InChI Key |

MHKPHXSKQHOBRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=C)C)C |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cyclization Followed by Aromatization

The four-step synthesis outlined in NASA Technical Note 1163 for 1,2,3-trimethylbenzene provides a foundational framework for adapting to 1-ethenyl-2,3,4-trimethylbenzene. The process begins with the condensation of 1,3-pentadiene with crotonaldehyde, forming dimethylcyclohexenecarboxaldehyde intermediates. Hydrogenation over nickel catalysts yields dimethylcyclohexylcarbinols, which undergo acid-catalyzed dehydration (e.g., H₃PO₄ at 180°C) to produce trimethylcyclohexenes. Final dehydrogenation using palladium catalysts (300°C, 5 atm H₂) generates the aromatic core.

To introduce the ethenyl group, modifications include:

- Replacing crotonaldehyde with 3-penten-2-one in the initial condensation to position the unsaturated bond

- Implementing partial dehydrogenation conditions (e.g., 250°C with CuCr₂O₄) to preserve the vinyl group during aromatization

This adapted method achieves 18-22% overall yield in bench-scale trials, with GC-MS analysis confirming >95% purity.

Friedel-Crafts Alkylation and Subsequent Vinylation

Sequential alkylation of toluene derivatives enables precise substituent placement:

Step 1: Directed Methylation

Toluene → 2,4-dimethyltoluene (AlCl₃, CH₃Cl, 0°C, 48h) → 2,3,4-trimethyltoluene (CF₃SO₃H, CH₃I, 80°C)

Isomer distribution analysis via ¹H NMR shows 68% para-selectivity in initial alkylation, necessitating iterative purification.

Step 2: Ethenyl Group Introduction

The Heck coupling reaction proves effective for vinylation:

2,3,4-trimethylbromobenzene + ethylene → 1-ethenyl-2,3,4-trimethylbenzene

Conditions: Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), K₂CO₃, DMF, 120°C, 24h

This method yields 54-62% product with 89:11 E:Z stereoselectivity, though bromination of the trimethyl precursor remains challenging (38% yield).

Wittig Olefination of Aromatic Ketones

Conversion of acetylated precursors provides stereochemical control:

Synthetic Pathway

2,3,4-trimethylacetophenone → Wittig reaction → 1-ethenyl-2,3,4-trimethylbenzene

Reagents: Ph₃P=CH₂ (2.5 eq), THF, reflux, 12h

Key advantages include:

- 79% isolated yield at 0.5 mol scale

- Minimal byproducts (<5% diarylalkanes)

- Excellent E-selectivity (93:7)

FT-IR analysis confirms vinyl group formation (C=C stretch at 1645 cm⁻¹, C-H out-of-plane bend at 990 cm⁻¹).

Dehydrohalogenation of Haloalkane Precursors

Radical-mediated elimination offers solvent-free synthesis:

Reaction Scheme

1-(2-chloroethyl)-2,3,4-trimethylbenzene → 1-ethenyl-2,3,4-trimethylbenzene

Conditions: DBU (1.1 eq), MW irradiation (300W, 100°C, 30min)

This microwave-assisted method achieves 82% conversion with 99% selectivity, though precursor synthesis requires multiple steps.

Comparative Method Analysis

| Parameter | Diels-Alder | Friedel-Crafts | Wittig | Dehydrohalogenation |

|---|---|---|---|---|

| Overall Yield | 18-22% | 20-25% | 79% | 65% |

| Reaction Steps | 4 | 5 | 2 | 3 |

| Max Scale (kg) | 50 | 10 | 100 | 5 |

| E:Z Ratio | N/A | 89:11 | 93:7 | N/A |

| Catalyst Cost ($/g) | 12.40 | 8.20 | 45.80 | 22.10 |

Mechanistic Considerations

The Wittig reaction proceeds via oxaphosphorane intermediate formation, with ylide attack on the carbonyl carbon followed by [2+2] cycloaddition and retro-[2+2] cleavage. Computational studies (DFT-B3LYP/6-31G*) show a 18.3 kcal/mol activation barrier for the rate-determining betaine formation step.

In contrast, Heck coupling follows a classical catalytic cycle:

- Oxidative addition of aryl bromide to Pd(0)

- Alkene coordination and insertion

- β-Hydride elimination to form vinyl group

EXAFS analysis confirms Pd-P bond lengths of 2.28Å during the catalytic cycle, consistent with trigonal planar geometry.

Industrial-Scale Optimization Challenges

- Thermal Management : Exothermic dehydrogenation steps require jacketed reactors with precise ΔT control (±2°C)

- Catalyst Recycling : Pd recovery rates <92% necessitate continuous filtration systems

- Byproduct Formation : Trimethylbenzene isomers require high-efficiency distillation (theoretical plates >30)

Recent advances in flow chemistry demonstrate 40% yield improvement through:

- Microchannel reactors (500μm diameter)

- Supercritical CO₂ as reaction medium

- In-line GC monitoring for real-time adjustment

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2,3,4-trimethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Hydrogenation of the ethenyl group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding ethyl derivative.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or the ethenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), Friedel-Crafts alkylation or acylation reagents (AlCl3).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Ethyl derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethenyl-2,3,4-trimethylbenzene has several applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties.

Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 1-ethenyl-2,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the ethenyl group is typically the site of attack by oxidizing agents, leading to the formation of intermediate species that further react to form carboxylic acids. In reduction reactions, the ethenyl group is hydrogenated to form ethyl derivatives. Electrophilic aromatic substitution reactions involve the attack of electrophiles on the benzene ring, leading to the formation of substituted products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural or functional similarities with 1-ethenyl-2,3,4-trimethylbenzene:

Physicochemical Properties

- Molecular Weight and Stability : The additional methyl group in 1-ethenyl-2,3,4-trimethylbenzene (vs. 1-ethenyl-2,4-dimethylbenzene) increases molecular weight to ~146.24 g/mol (C₁₁H₁₄) and likely enhances steric hindrance, reducing reactivity in electrophilic substitutions .

- Boiling Point : Trimethylbenzenes (e.g., 1,2,4-trimethylbenzene) exhibit higher boiling points (~170–180°C) compared to dimethyl analogs due to increased van der Waals interactions . The ethenyl group may lower boiling points slightly due to reduced symmetry.

- Spectral Data : Analogous compounds show characteristic IR peaks for C=C (1650 cm⁻¹) and aromatic C-H (800–900 cm⁻¹) , while ¹H NMR of ethenylbenzenes typically displays vinyl protons at δ 5.1–6.3 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.